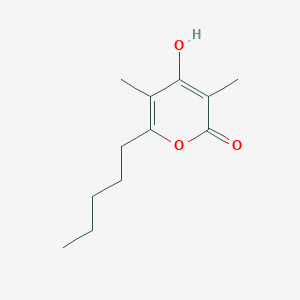
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H18O3 It belongs to the class of pyranones, which are six-membered cyclic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-4-hydroxy-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyranone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like smell and use in flavoring.
6-Pentyl-2H-pyran-2-one: An antifungal compound found in Trichoderma harzianum.
4-Hydroxy-6-methyl-2-pyrone: Used as a key intermediate in chemical synthesis
Uniqueness
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is unique due to its specific substitution pattern on the pyranone ring, which imparts distinct chemical and biological properties. Its pentyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Properties
CAS No. |
524735-63-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-7-10-8(2)11(13)9(3)12(14)15-10/h13H,4-7H2,1-3H3 |
InChI Key |
JAVARXWKQBCZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)O1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















